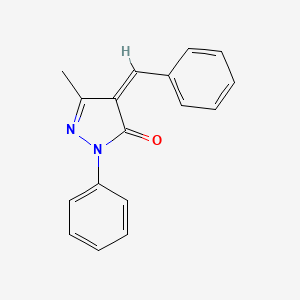![molecular formula C23H26N2O B15020407 N'-[(E)-anthracen-9-ylmethylidene]octanehydrazide](/img/structure/B15020407.png)
N'-[(E)-anthracen-9-ylmethylidene]octanehydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(E)-anthracen-9-ylmethylidene]octanehydrazide is a compound that belongs to the class of hydrazones, which are characterized by the presence of the functional group -NH-N=CH-. This compound is derived from anthracene, a polycyclic aromatic hydrocarbon, and octanehydrazide. Hydrazones are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and coordination chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-anthracen-9-ylmethylidene]octanehydrazide typically involves the condensation reaction between anthracene-9-carbaldehyde and octanehydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage (-NH-N=CH-). After completion of the reaction, the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-[(E)-anthracen-9-ylmethylidene]octanehydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing techniques such as continuous flow synthesis to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N’-[(E)-anthracen-9-ylmethylidene]octanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
Oxidation: The major products are typically oxides or hydroxyl derivatives.
Reduction: The major products are hydrazine derivatives.
Substitution: The products depend on the nucleophile used, resulting in various substituted hydrazones.
Applications De Recherche Scientifique
N’-[(E)-anthracen-9-ylmethylidene]octanehydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of N’-[(E)-anthracen-9-ylmethylidene]octanehydrazide involves its interaction with molecular targets such as enzymes or receptors. The hydrazone group can form hydrogen bonds and other interactions with biological molecules, leading to inhibition or modulation of their activity. This can result in various biological effects, such as antimicrobial or anticancer activity. The specific pathways involved depend on the target and the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N’-[(E)-anthracen-9-ylmethylidene]isonicotinohydrazide: Similar structure but with an isonicotinohydrazide group.
N’-[(E)-anthracen-9-ylmethylidene]benzohydrazide: Similar structure but with a benzohydrazide group.
Uniqueness
N’-[(E)-anthracen-9-ylmethylidene]octanehydrazide is unique due to its specific combination of anthracene and octanehydrazide, which imparts distinct chemical and biological properties. Its hydrophobic anthracene moiety and flexible octane chain contribute to its ability to interact with various molecular targets, making it a versatile compound for research and industrial applications.
Propriétés
Formule moléculaire |
C23H26N2O |
|---|---|
Poids moléculaire |
346.5 g/mol |
Nom IUPAC |
N-[(E)-anthracen-9-ylmethylideneamino]octanamide |
InChI |
InChI=1S/C23H26N2O/c1-2-3-4-5-6-15-23(26)25-24-17-22-20-13-9-7-11-18(20)16-19-12-8-10-14-21(19)22/h7-14,16-17H,2-6,15H2,1H3,(H,25,26)/b24-17+ |
Clé InChI |
NEKRLLBOYBXQRM-JJIBRWJFSA-N |
SMILES isomérique |
CCCCCCCC(=O)N/N=C/C1=C2C=CC=CC2=CC3=CC=CC=C31 |
SMILES canonique |
CCCCCCCC(=O)NN=CC1=C2C=CC=CC2=CC3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-N-(4-cyano-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)benzamide](/img/structure/B15020339.png)
![4-(1,3-benzothiazol-2-yl)-N-{(E)-[3-(2,4-dinitrophenoxy)phenyl]methylidene}aniline](/img/structure/B15020343.png)
![4-Bromo-2-[(E)-[(4-{4-[(E)-[(2-chlorophenyl)methylidene]amino]benzenesulfonyl}phenyl)imino]methyl]phenol](/img/structure/B15020348.png)
![N-(4-{[(2E)-2-(2,4-dihydroxybenzylidene)hydrazinyl]carbonyl}phenyl)acetamide](/img/structure/B15020355.png)
![N'-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B15020371.png)
![N-(3-Chloro-4-methylphenyl)-N-({N'-[(E)-{4-[(4-nitrophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B15020376.png)
![1-[(4-Chloroanilino)carbonyl]-4-{[(4-chloroanilino)carbothioyl]oxy}benzene](/img/structure/B15020384.png)
![{4-bromo-2-[(E)-{2-[(2,6-dibromo-4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetic acid](/img/structure/B15020385.png)
![N'-[(E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylidene]-2-(2-bromo-4-methoxyphenoxy)acetohydrazide](/img/structure/B15020390.png)
![N,N'-[methanediylbis(2-cyanobenzene-4,1-diyl)]bis(4-nitrobenzamide)](/img/structure/B15020395.png)
![ethyl 6-ethyl-2-{[(7-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15020397.png)
![N'-[(E)-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}methylidene]-2-[(2-methylbenzyl)sulfanyl]acetohydrazide](/img/structure/B15020398.png)

![(2E)-2-{[5-(2,5-dimethyl-3-nitrophenyl)furan-2-yl]methylidene}-1-benzothiophen-3(2H)-one](/img/structure/B15020406.png)
